molecular formula C13H13ClN2O3 B11148300 methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate

methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate

Cat. No.: B11148300
M. Wt: 280.70 g/mol
InChI Key: SGHBTNNUMHGBKL-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate is a synthetic organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate typically involves the reaction of 4-chloroindole with an appropriate acylating agent, followed by esterification. One common method involves the reaction of 4-chloroindole with chloroacetyl chloride in the presence of a base to form the intermediate 2-(4-chloro-1H-indol-1-yl)acetyl chloride. This intermediate is then reacted with methyl glycinate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-(4-bromo-1H-indol-1-yl)acetyl]amino}acetate
  • Methyl 2-{[2-(4-fluoro-1H-indol-1-yl)acetyl]amino}acetate
  • Methyl 2-{[2-(4-methyl-1H-indol-1-yl)acetyl]amino}acetate

Uniqueness

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate is unique due to the presence of the chloro group on the indole ring, which can influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of other indole derivatives .

Biological Activity

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate, a compound featuring an indole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H10ClN1O3C_{11}H_{10}ClN_{1}O_{3}, with a molecular weight of 239.66 g/mol. The compound features a chloro-substituted indole core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the acylation of indole derivatives. Various methods have been reported in literature, often utilizing acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.

Biological Activity

Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance, studies have shown that related indole derivatives possess Minimum Inhibitory Concentrations (MICs) as low as 11 nM against Staphylococcus aureus and other Gram-positive bacteria .

Anticancer Activity
Indole-based compounds are also recognized for their anticancer potential. This compound has been evaluated in vitro against several cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The compound demonstrated cytotoxic effects, with viability reductions reported at statistically significant levels (p < 0.001) .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various indole derivatives, this compound was found to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's MIC was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a novel therapeutic agent .

Case Study 2: Anticancer Properties

A comparative study on the anticancer effects of this compound revealed that it reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls. This effect was comparable to established anticancer agents, indicating its potential for further development .

Data Tables

Biological Activity Tested Strain/Cell Line Effect Reference
AntimicrobialStaphylococcus aureusMIC 11 nM
AnticancerCaco-2Viability decrease by 39.8%
AnticancerA549Viability decrease by 31.9%

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

methyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C13H13ClN2O3/c1-19-13(18)7-15-12(17)8-16-6-5-9-10(14)3-2-4-11(9)16/h2-6H,7-8H2,1H3,(H,15,17)

InChI Key

SGHBTNNUMHGBKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C=CC2=C1C=CC=C2Cl

Origin of Product

United States

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